molecular formula C24H24N2O3 B2873891 2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941889-74-3

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B2873891
CAS No.: 941889-74-3
M. Wt: 388.467
InChI Key: OUXGEDGAGFTKMK-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide (CAS 941889-74-3) is a chemical compound with the molecular formula C24H24N2O3 and a molecular weight of 388.46 g/mol . It belongs to a class of naphthalene-carboxamide derivatives, which are structures of significant interest in medicinal chemistry research for their potential as multitarget agents . The compound features a naphthalene ring system linked via a carboxamide bridge to a phenyl ring that is further substituted with a 2-oxopyrrolidin-1-yl group. This specific molecular architecture, particularly the incorporation of the pyrrolidinone moiety, is commonly explored in the development of pharmacologically active molecules . For instance, structurally related N-phenyl-carboxamide derivatives have been investigated for their potential use as medicaments for the treatment of hepatitis B . Furthermore, compounds containing the 2-oxopyrrolidine (pyrrolidinone) group are frequently studied in drug discovery contexts . Available with a minimum purity of 90% , this chemical is intended for research and development applications in a laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-3-29-21-13-11-17-7-4-5-8-19(17)23(21)24(28)25-18-12-10-16(2)20(15-18)26-14-6-9-22(26)27/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXGEDGAGFTKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)C)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a synthetic organic compound with a complex structure that includes a naphthalene core, an ethoxy group, and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and psychotropic effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, with a molecular weight of approximately 338.40 g/mol. Its structure allows for various chemical transformations, which are crucial for its biological activity.

Property Value
Molecular FormulaC20H22N2O3C_{20}H_{22}N_{2}O_{3}
Molecular Weight338.40 g/mol
Functional GroupsEthoxy, Pyrrolidine
Core StructureNaphthalene

Neuroprotective Effects

Research indicates that compounds with similar structural features to this compound exhibit neuroprotective properties. The presence of the pyrrolidine ring is significant as it may enhance interactions with central nervous system targets, potentially leading to protective effects against neurodegenerative disorders. Studies have shown that derivatives of pyrrolidine can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in preventing neuronal damage.

Psychotropic Effects

The compound has been associated with psychotropic effects, likely due to its influence on neurotransmitter pathways. Similar compounds have been linked to alterations in cognitive functions and mood regulation. The stereochemistry provided by the pyrrolidine moiety may play a critical role in its interaction with various receptors in the brain.

The biological activity of this compound may be attributed to its ability to bind selectively to certain receptors or enzymes involved in neurotransmission and cellular signaling pathways. Investigations into its interactions with G protein-coupled receptors (GPCRs) have shown potential pathways through which it may exert its effects.

Study on Neuroprotective Properties

A study conducted on similar naphthalene derivatives demonstrated their capacity to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the modulation of intracellular calcium levels and inhibition of apoptotic pathways, suggesting that this compound could exhibit comparable protective effects.

Cognitive Enhancement Research

In another study focusing on cognitive enhancers, compounds structurally related to this compound were evaluated for their ability to improve memory and learning capabilities in animal models. Results indicated significant improvements in cognitive performance, supporting the hypothesis that this compound may serve as a potential therapeutic agent for cognitive deficits.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Critical Insights from Structural Modifications

Role of the Ethoxy Group

The ethoxy substituent at position 2 of the naphthalene ring is pivotal for activity. Its removal (Compound 4) results in a 3.8-fold reduction in TNF-α inhibition potency, underscoring its role in enhancing electron density and binding affinity to target kinases . However, the ethoxy group slightly reduces solubility compared to chlorine-substituted analogs (e.g., Compound 12), which exhibit superior solubility (15.8 mg/mL) but lower potency .

Importance of the Pyrrolidinone Ring

The 2-oxopyrrolidin-1-yl group on the phenyl ring contributes to both solubility and bioactivity. Compound 9, lacking this moiety, shows poor solubility (2.3 mg/mL) and negligible activity (IC50 >10 μM), highlighting the pyrrolidinone’s role in stabilizing protein-ligand interactions and improving pharmacokinetics .

Naphthalene vs. Alternative Scaffolds

Replacing the naphthalene core with smaller aromatic systems (e.g., benzene in DM-15) reduces binding affinity due to diminished hydrophobic interactions. DM-15, while effective (TNF-α IC50 = 1.2 μM), is less potent than the target compound, emphasizing the naphthalene scaffold’s superiority .

Substituent Positioning and Orientation

The para-orientation of the carboxamide linker in the target compound optimizes binding to kinase active sites. Meta-oriented analogs exhibit reduced activity, as seen in preliminary screening data .

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